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Compound of Interest

Compound Name: Ethyl 3,5-dihydroxybenzoate

Cat. No.: B009963

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,5-dihydroxybenzoate is an organic compound belonging to the dihydroxybenzoic acid
ester family. It is synthesized from 3,5-dihydroxybenzoic acid via an esterification reaction with
absolute ethanol.[1] While research on the specific biological activities of ethyl 3,5-
dihydroxybenzoate is ongoing, its structural relationship to other bioactive molecules,
particularly derivatives of 3,5-dihydroxybenzoic acid, suggests its potential as a modulator of
key biological targets. This technical guide provides a comprehensive overview of the known
chemical and physical properties of ethyl 3,5-dihydroxybenzoate, along with a review of the
biological activities of its parent compound and related derivatives. This information is intended
to serve as a resource for researchers and professionals in drug development and life
sciences.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Ethyl 3,5-dihydroxybenzoate is
presented in Table 1.
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Property Value Reference(s)
Molecular Formula CoH1004 [2]
Molar Mass 182.17 g/mol [1]
Melting Point 127-130 °C [1]
Boiling Point 356.2 £ 12.0 °C at 760 mmHg [2]
Density 1.3+0.1 g/cm3 [2]
Flash Point 146.1 +13.1 °C [2]
Refractive Index 1.574 [2]
XLogP3 2.13 (2]
PSA 66.76 A2 [2]

Spectral Data

The following tables summarize the available spectral data for Ethyl 3,5-dihydroxybenzoate.

1H NMR Spectroscopy

Chemical Shift e . .
Multiplicity Integration Assignment
(ppm)
1.39 t 3H -CHs
4.38 q 2H -OCH2-
6.53 t 1H Ar-H (at C4)
6.95 d 2H Ar-H (at C2, C6)
9.5 (broad) s 2H Ar-OH
13C NMR Spectroscopy
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Chemical Shift (ppm) Assignment
14.3 -CHs
61.2 -OCHz-
108.0 Ar-C (C2, C6)
108.5 Ar-C (C4)
132.0 Ar-C (C1)
158.5 Ar-C (C3, C5)
166.5 C=0

FTIR Spectroscopy
Wavenumber (cm~—?) Assignment

3350 (broad)

O-H stretch (phenolic)

2980 C-H stretch (aliphatic)

1690 C=0 stretch (ester)

1600, 1470 C=C stretch (aromatic)

1370 C-H bend (aliphatic)

1250, 1170 C-O stretch (ester and phenol)

Potential Biological Activities and Signaling

Pathways

While direct studies on the biological activities of ethyl 3,5-dihydroxybenzoate are limited,

research on its parent compound, 3,5-dihydroxybenzoic acid, and its derivatives points to

several potential areas of interest for drug discovery and development.
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Inhibition of 5-enolpyruvylshikimate-3-phosphate
(EPSP) Synthase

Derivatives of 3,5-dihydroxybenzoic acid have been identified as potent inhibitors of 5-
enolpyruvylshikimate-3-phosphate (EPSP) synthase, a key enzyme in the shikimate pathway.
[3][4][5] This pathway is essential for the biosynthesis of aromatic amino acids in plants and
microorganisms, making EPSP synthase an attractive target for the development of herbicides
and antimicrobial agents.[6] The inhibition of EPSP synthase by these compounds is
competitive with respect to the substrate phosphoenolpyruvate (PEP).[3]

Quantitative Data for 3,5-Dihydroxybenzoate Derivatives as EPSP Synthase Inhibitors

Compound Inhibition Constant (Ki) Reference

Tetrahedral intermediate
analogue of a 3,5- 160 £+ 40 nM [3]

dihydroxybenzoate derivative

3,5-dihydroxybenzoate
derivative with a 3-malonate 1.3+0.22 uM [5]

ether substitution

Proposed Mechanism of EPSP Synthase Inhibition

The following diagram illustrates the proposed mechanism of action for inhibitors of EPSP
synthase, such as derivatives of 3,5-dihydroxybenzoic acid.
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Normal Enzymatic Reaction
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Click to download full resolution via product page

Caption: Inhibition of EPSP synthase by 3,5-dihydroxybenzoate derivatives.

Agonism of Hydroxycarboxylic Acid Receptor 1 (HCA1)

The parent compound, 3,5-dihydroxybenzoic acid, has been identified as a specific agonist for
the hydroxycarboxylic acid receptor 1 (HCA1), also known as GPR81.[7] HCA1 is a G-protein
coupled receptor that is highly expressed in adipocytes and plays a role in the inhibition of
lipolysis.[7] Activation of HCAL by its agonists leads to a decrease in intracellular cyclic AMP
(CAMP) levels, which in turn inhibits the activity of hormone-sensitive lipase.[3]

Quantitative Data for 3,5-Dihydroxybenzoic Acid as an HCA1 Agonist

Activity ECso Reference

Inhibition of lipolysis in
_ ~150 uM [7]
adipocytes
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HCA1 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway initiated by the activation of the HCA1
receptor.
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Prepare Reagents:
- EPSP Synthase
- S3P and PEP
- Inhibitor Dilutions
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- S3P
- Inhibitor

i

Initiate Reaction:
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Data Analysis:
- Calculate % Inhibition
- Determine IC50 and Ki
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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